

A Comprehensive Overview for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Byakangelicol*

Cat. No.: *B3427666*

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Introduction

Byakangelicol is a naturally occurring furanocoumarin, a class of organic compounds predominantly found in the roots of plants such as *Angelica dahurica*.^[1] Identified by the CAS number 26091-79-2, this compound has garnered significant scientific interest due to its diverse and potent biological activities.^{[1][2]} **Byakangelicol** has demonstrated anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective properties, primarily exerting its effects through the modulation of key enzymatic and signaling pathways.^{[1][3][4]} This technical guide provides a detailed summary of its chemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols for the scientific community.

Chemical and Physical Properties

Byakangelicol is a psoralen derivative characterized by a specific chemical structure that contributes to its biological interactions.^[5] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	26091-79-2	[1][5][6][7][8][9]
Molecular Formula	C ₁₇ H ₁₆ O ₆	[1][6][8][10]
Molecular Weight	316.31 g/mol	[1][7][8][10]
IUPAC Name	9-[[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one	[6][10]
Appearance	White crystalline solid / Yellow powder	[4][7]
Melting Point	106.0 °C	[1][6]
Boiling Point	503.4 °C (estimated)	[1][6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Water solubility is estimated at 55.77 mg/L @ 25 °C.[11]	
Storage	Store at 2-8°C or <-15°C	[1][6]

Biological Activities and Therapeutic Potential

Byakangelicol exhibits a wide range of pharmacological effects, making it a promising candidate for further investigation in drug development. Its primary activities are detailed in the following sections.

Anti-Inflammatory Activity

Byakangelicol is a potent anti-inflammatory agent.[6] Its primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][6] It has been shown to suppress both the expression and the enzymatic activity of COX-2, thereby reducing the production of prostaglandin E2 (PGE2).[3][4][6] This dual inhibition is significant as it targets inflammation at both the genetic and protein levels. Furthermore, **Byakangelicol's**

anti-inflammatory effects are mediated, at least in part, by the suppression of the NF- κ B signaling pathway.[3][12]

Target/Assay	Cell Line / Model	Effect	IC ₅₀ / EC ₅₀ / Concentration	Reference
COX-2 Activity & Expression	A549 (Human Pulmonary Epithelial)	Inhibition of IL-1 β -induced COX-2 expression and PGE2 release.	10-50 μ M	[2][3][12]
COX-1 Activity & Expression	A549 (Human Pulmonary Epithelial)	No effect on activity or expression.	Up to 200 μ M	[3][12]
Nitric Oxide (NO) Production	RAW 264.7 (Macrophage)	Inhibition of LPS-induced NO production.	IC ₅₀ = 16.9 μ g/ml	[2]
Pro-inflammatory Cytokines	RAW 264.7 (Macrophage)	Down-regulation of TNF- α , IL-6, and IL-1 β .	Not specified	[13]
Anti-inflammatory Cytokines	RAW 264.7 (Macrophage)	Up-regulation of IL-10.	Not specified	[13]

Cholinesterase Inhibition and Neuroprotective Potential

Byakangelicol has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine.[2] This activity suggests potential applications in managing neurodegenerative diseases like Alzheimer's disease.[14][15] The neuroprotective effects of natural compounds are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[16][17][18]

Target	Effect	IC ₅₀ Value	Reference
Acetylcholinesterase (AChE)	Inhibition	46.3 μ M	[2]
Butyrylcholinesterase (BChE)	Inhibition	45.2 μ M	[2]

Hepatoprotective Activity

Studies have demonstrated that **Byakangelicol** can protect liver cells from chemically induced damage. It shows moderate protective activity against cytotoxicity induced by tacrine in HepG2 liver cells.[2][4]

Assay	Cell Line	Effect	EC ₅₀ Value	Reference
Tacrine-induced Cytotoxicity	HepG2 (Human Liver Cancer)	Hepatoprotective	112.7 \pm 5.35 μ M	[2][4]

Anti-Cancer and Cytochrome P450 Inhibition

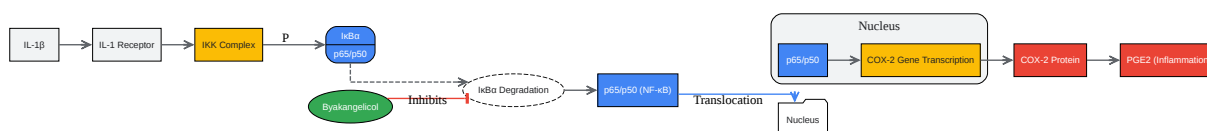
Byakangelicol is being explored for its anti-cancer properties, with reports suggesting it can influence cell cycle dynamics and apoptosis.[1] It has been shown to be an anti-proliferative agent that causes G2/M arrest in melanoma cells.[5] Additionally, it inhibits several cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. This suggests a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes.[19]

Target	Effect	IC ₅₀ / K _i Value	Reference
CYP1A2	Competitive Inhibition	IC ₅₀ = 19.42 μ M, K _i = 9.86 μ M	[19]
CYP2A6	Competitive Inhibition	IC ₅₀ = 10.11 μ M, K _i = 5.23 μ M	[19]
CYP3A4	Noncompetitive, Time-dependent Inhibition	IC ₅₀ = 12.80 μ M, K _i = 6.55 μ M	[19]

Signaling Pathways and Mechanisms of Action

Byakangelicol's anti-inflammatory effects are primarily mediated through the inhibition of the NF- κ B pathway. In response to inflammatory stimuli like IL-1 β , the inhibitor protein I κ B- α is degraded, allowing the p65 subunit of NF- κ B to translocate to the nucleus. Once in the nucleus, it initiates the transcription of pro-inflammatory genes, including COX-2.

Byakangelicol partially inhibits the degradation of I κ B- α , thereby preventing the nuclear translocation of p65 and subsequent COX-2 expression.[3][12] However, it does not appear to affect the p44/42 MAPK pathway.[3][12]



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Caption: **Byakangelicol** inhibits the NF- κ B signaling pathway.

Experimental Protocols

This section details the methodologies used in key experiments to determine the biological activity of **Byakangelicol**.

Protocol 1: Inhibition of COX-2 Expression and PGE2 Release in A549 Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of **Byakangelicol** on human pulmonary epithelial cells.[3][12]

1. Cell Culture:

- Human pulmonary epithelial cells (A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

- Cells are seeded in culture plates and grown to near confluence.
- The culture medium is replaced with a serum-free medium for 24 hours prior to the experiment.
- Cells are pre-treated with varying concentrations of **Byakangelicol** (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 1 hour.

3. Stimulation:

- Following pre-treatment, cells are stimulated with interleukin-1β (IL-1β) at a concentration of 1 ng/mL for a specified duration (e.g., 24 hours for PGE2 assay, 18 hours for Western blot).

4. Measurement of PGE2 Release:

- The culture supernatant is collected.
- The concentration of PGE2 is quantified using a commercially available Prostaglandin E₂ EIA Kit according to the manufacturer's instructions.

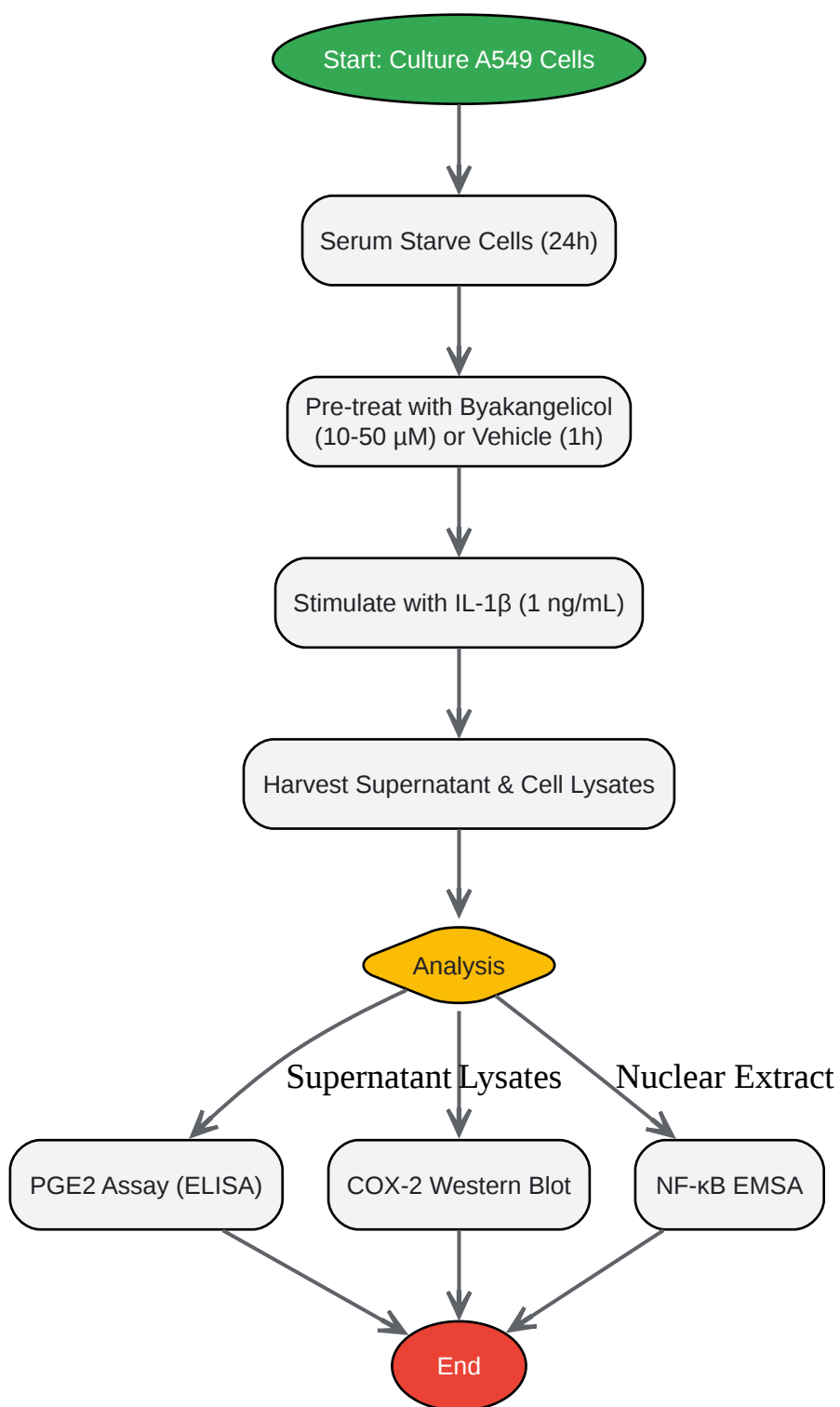
5. Analysis of COX-2 Expression (Western Blot):

- Cells are lysed, and total protein is extracted.
- Protein concentration is determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

6. Analysis of NF- κ B Translocation:

- Nuclear extracts are prepared from treated and untreated cells.
- Electrophoretic mobility shift assay (EMSA) is performed using a labeled oligonucleotide probe containing the NF- κ B consensus sequence to assess the DNA-binding activity of p65.



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Caption: Experimental workflow for assessing anti-inflammatory activity.

Protocol 2: Pharmacokinetic Analysis in Rats using UPLC-MS/MS

This protocol summarizes the method for quantifying **Byakangelicol** in rat plasma to determine its pharmacokinetic properties.[\[20\]](#)

1. Sample Preparation:

- Rat plasma samples are thawed.
- Protein precipitation is performed by adding acetonitrile (containing an internal standard like fargesin) to the plasma sample.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is collected for analysis.

2. UPLC-MS/MS Conditions:

- Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
- Column: UPLC BEH C18 column.
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode for quantification of **Byakangelicol** and the internal standard.

3. Data Analysis:

- A calibration curve is generated using known concentrations of **Byakangelicol** (range: 1–2000 ng/mL).[\[20\]](#)
- The concentration of **Byakangelicol** in the plasma samples is determined from the calibration curve.

- Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using a non-compartmental model to assess bioavailability. The absolute bioavailability following oral administration was determined to be 3.6%.^[20]

Conclusion

Byakangelicol (CAS 26091-79-2) is a furanocoumarin with a compelling profile of biological activities, including significant anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer potential. Its primary mechanism of anti-inflammatory action involves the dual inhibition of COX-2 activity and expression, mediated through the suppression of the NF-κB signaling pathway. The well-defined protocols for its analysis and the growing body of evidence supporting its therapeutic effects make **Byakangelicol** a molecule of high interest for further preclinical and clinical investigation. This guide provides a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this promising natural compound.

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